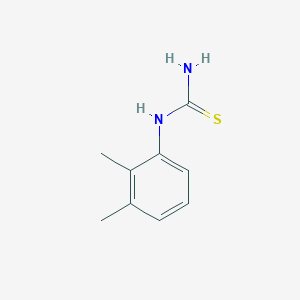

2,3-Dimethylphenylthiourea

Overview

Description

Synthesis Analysis

The synthesis of related thiourea compounds involves various strategies. For instance, 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was synthesized and its crystal structure studied, indicating the potential for synthesizing similar thiourea compounds with complex substituents . The synthesis of oligothiophenes through palladium(0)-catalyzed coupling, as described in the synthesis of polyhydroxyoligothiophenes, could potentially be adapted for the synthesis of thiourea derivatives .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, a related compound, was determined to have an exact C2 symmetry with a central S–C bond . Similarly, the structure of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was analyzed, revealing intermolecular and intramolecular hydrogen bonds . These studies suggest that 2,3-Dimethylphenylthiourea could also exhibit interesting structural features, such as symmetry and hydrogen bonding patterns.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions. The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines to yield dihydrothiophen derivatives demonstrates the reactivity of thiophene compounds, which could be extrapolated to thioureas . Additionally, the formation of 2,3-dimethylene-2,3-dihydrothiophene from a precursor via a fluoride-induced elimination process shows the potential for generating reactive intermediates that could be used in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from related compounds. For example, the spectroscopic characterization of 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine provides insights into the vibrational frequencies and electronic structure, which are important for understanding the reactivity and stability of the molecule . Theoretical and experimental investigations of enol-keto tautomerism and spectroscopic properties in compounds like (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol can also shed light on the behavior of thioureas under different conditions .

Scientific Research Applications

Chemical Synthesis and Reactions

2,3-Dimethylphenylthiourea is involved in various chemical synthesis processes and reactions. For instance, it is a byproduct in the formation of 2,3-dimethylene-2,3-dihydrothiophene through a fluoride-induced elimination process, which is identified by its [4+2] cycloadducts obtained in high yields (Vandenberg & Leusen, 1988). Additionally, it plays a role in the electrochemical polymerization process of poly(3-methylthiophenes), where its optical properties are studied based on the conformation of starting dimers determined by force field calculations (Arbizzani et al., 1992).

Corrosion Inhibition

This compound derivatives have shown effectiveness as corrosion inhibitors. A specific derivative, ammonium (2,4-dimethylphenyl)-dithiocarbamate, demonstrates high efficiency and stability against steel corrosion in acidic environments, indicating the potential of this compound derivatives in protective applications (Kıcır et al., 2016).

Biological Activities

Research on novel azomethine derivatives of this compound has revealed significant biological activities, including antibacterial, antifungal, cytotoxicity, and antioxidant properties. These compounds interact with DNA through intercalation and groove binding, suggesting their potential in medical and pharmaceutical research (Sirajuddin et al., 2012).

Analytical Techniques

In micellar capillary electrophoresis, derivatives of this compound are utilized for the separation of phenylthiohydantoin amino acids, indicating its role in analytical chemistry, particularly in protein sequencing techniques (Chen et al., 1994).

Safety and Hazards

Mechanism of Action

Target of Action

Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission.

Mode of Action

It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . For instance, they can inhibit the activity of G6Pase, an enzyme involved in glucose metabolism .

Biochemical Pathways

The inhibition of these enzymes by (2,3-dimethylphenyl)thiourea can affect several biochemical pathways. For example, the inhibition of G6Pase can impact glucose metabolism, potentially leading to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .

Pharmacokinetics

The pharmacokinetics of thiourea derivatives, including (2,3-dimethylphenyl)thiourea, involve their absorption, distribution, metabolism, and excretion (ADME). One study found that thiourea derivatives exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness . .

Result of Action

The inhibition of target enzymes by (2,3-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For example, the inhibition of G6Pase can lead to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,3-dimethylphenyl)thiourea. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with target enzymes . .

properties

IUPAC Name |

(2,3-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTKXIMDQWHJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398682 | |

| Record name | 2,3-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55752-58-4 | |

| Record name | 2,3-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular structure of (2,3-dimethylphenyl)thiourea and how is it typically characterized?

A1: (2,3-dimethylphenyl)thiourea, also known as 1-(2,3-dimethylphenyl)thiourea or 2,3-Dimethylphenylthiourea, features a thiourea group (-CSNH2) attached to a 2,3-dimethylphenyl ring. This structure is confirmed through spectroscopic techniques, primarily Infrared (IR) spectroscopy. [] The compound exhibits characteristic IR absorption bands corresponding to the various functional groups present. For instance, the presence of the thiourea moiety is indicated by the C=S and N-H stretching vibrations. []

Q2: Why is the study of (2,3-dimethylphenyl)thiourea and its derivatives relevant in coordination chemistry?

A2: (2,3-dimethylphenyl)thiourea and its derivatives, like N-(2-methylphenyl), N’-(2,3-dimethylphenyl)thiourea (H2L1), can act as bidentate ligands. [] This means they can bind to a single central metal atom through two donor atoms, in this case, the sulfur atom of the thiourea group and the nitrogen atom. This ability to form complexes with transition metals like Fe(II), Ni(II), Zn(II), Hg(II), and Cu(II) makes them interesting for investigation in coordination chemistry. []

Q3: How does the conformation of (2,3-dimethylphenyl)thiourea derivatives influence their crystal structure?

A3: Research on similar molecules, such as 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, provides insights. [, ] The conformation of these derivatives, particularly the dihedral angle between the phenyl rings, significantly impacts their crystal packing. For example, in 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, the dihedral angle is 14.88 (4)°, while in 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, it is 50.18 (5)°. [, ] These differences in conformation result in different intermolecular interactions, affecting the overall arrangement of molecules within the crystal lattice.

Q4: What types of intermolecular interactions are commonly observed in crystal structures containing (2,3-dimethylphenyl)thiourea derivatives?

A4: Studies on related compounds highlight the significance of hydrogen bonding. For instance, both 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea exhibit intramolecular N—H⋯O hydrogen bonds, stabilizing their molecular conformations. [, ] Additionally, intermolecular N—H⋯S hydrogen bonds are crucial in forming centrosymmetric dimers in the crystal structures. [, ] These hydrogen bonding patterns contribute to the stability and packing arrangements observed in the solid state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)